Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate is a thiophene-based organic compound featuring a phenyl substituent at the 5-position and a 3-methylbut-2-enamido group at the 2-position of the thiophene ring. The ester functional group at the 3-position enhances its solubility in organic solvents, making it a candidate for pharmaceutical and materials science applications. The 3-methylbut-2-enamido moiety introduces steric bulk and unsaturated character, which may influence its reactivity and interactions in biological systems.
Properties
IUPAC Name |
ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-11H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZUPYLHRXFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
The enamido group is introduced through an amide formation reaction, where an amine reacts with an acyl chloride or anhydride. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous conditions.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenes and phenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The 3-methylbut-2-enamido group in the target compound introduces branching, which may reduce conformational flexibility compared to linear substituents like chloroacetyl .
- Electronic Effects : Chloroacetyl’s electronegative Cl atom increases the compound’s polarity and acidity (pKa ~11.86), whereas the 3-methylbut-2-enamido group likely has a higher pKa due to reduced electron withdrawal .
- Reactivity : The α,β-unsaturated carbonyl in acrylamido derivatives could facilitate Michael addition reactions, absent in the saturated 3-methylbut-2-enamido analog.
Physicochemical Properties
Discussion:
- The chloroacetyl derivative’s higher boiling point correlates with stronger dipole-dipole interactions due to the Cl atom .
- The target compound’s solubility profile is inferred to align with ester-containing analogs, favoring organic solvents like DMSO or chloroform.
Spectroscopic and Crystallographic Data
While direct data for the target compound is unavailable, NMR trends can be extrapolated:
- 1H-NMR : The 3-methylbut-2-enamido group would exhibit signals for the vinyl proton (~5.5–6.0 ppm, doublet) and isopropyl methyl groups (~1.0–1.2 ppm, multiplet). This contrasts with the chloroacetyl analog’s CH₂Cl resonance (~4.0 ppm, singlet) .
- 13C-NMR : The carbonyl carbons (amide and ester) in the target compound would resonate at ~165–175 ppm, similar to analogs.
Crystallographic studies using SHELX software (e.g., SHELXL) could reveal packing differences due to steric effects from the branched amide .
Biological Activity
Ethyl 2-(3-methylbut-2-enamido)-5-phenylthiophene-3-carboxylate is a synthetic compound that combines a thiophene ring with an enamido functional group. Its unique molecular structure suggests potential applications in medicinal chemistry, particularly as an antiviral agent. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C₁₃H₁₅N₁O₂S
- Molecular Weight : Approximately 341.41 g/mol
- Structural Features : The compound includes a thiophene moiety known for its biological activity, which can enhance its interaction with viral proteins and enzymes.
The biological activity of this compound is primarily attributed to its ability to target viral replication mechanisms. The presence of the thiophene ring allows for various chemical reactions, such as:
- Nucleophilic attacks due to the enamido group.
- Electrophilic aromatic substitution reactions involving the thiophene ring.
These properties enable the compound to interact with specific viral proteins, potentially inhibiting their function and thus reducing viral replication.
Biological Activity Overview
Research indicates that compounds containing thiophene derivatives exhibit a range of biological activities, including:
- Antiviral Properties : Preliminary studies suggest that this compound shows promise as an antiviral agent against various viral infections. Its structural features may enhance its efficacy by interacting with specific viral proteins or enzymes involved in replication .
- Antimicrobial and Antifungal Activities : Thiophene derivatives have been reported to possess antimicrobial and antifungal properties. The potential of this compound in these areas remains to be fully explored.
In Vitro Studies
In vitro assays have been conducted to evaluate the interactions of this compound with biological targets. These studies aim to elucidate how the compound interacts with specific viral proteins or cellular receptors, providing insights into its potential therapeutic uses .
Molecular Docking Studies
Computational studies using molecular docking techniques have predicted binding affinities and interaction modes of this compound with target proteins. These studies are crucial for understanding the compound's mechanism of action and optimizing its structure for enhanced biological activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-amino-5-phenylthiophene-3-carboxylate | C₁₃H₁₃NO₂S | Contains an amino group instead of an enamido group |
| 5-Methylthiophene-3-carboxylic acid | C₇H₈O₂S | Lacks the ethyl ester functionality |
| 4-(Phenylethynyl)thiophene | C₁₄H₁₀S | Features an ethynyl group instead of a carboxylic acid |
The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds .
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions (e.g., heat, light) .
- Spectroscopy :
- NMR : - and -NMR to confirm regioselectivity of substitution (e.g., phenyl vs. thiophene ring protons) .
- IR : Stretching frequencies for amide (1650–1680 cm) and ester (1720–1740 cm) groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
How can conflicting bioactivity data in pharmacological studies be resolved?
Q. Advanced Research Focus
- Dose-response validation : Replicate assays (e.g., antioxidant DPPH/ABTS tests, COX-2 inhibition) across multiple cell lines to rule out false positives .
- Metabolite profiling : LC-MS to identify degradation products or metabolic intermediates that may interfere with activity .
- Structural analogs : Synthesize derivatives (e.g., replacing the phenyl group with halogenated analogs) to isolate structure-activity relationships (SAR) and confirm target specificity .
What computational approaches support the design of analogs with enhanced bioactivity?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like COX-2 or kinases, using crystal structures from the PDB .
- QSAR modeling : MLR (Multiple Linear Regression) or PLS (Partial Least Squares) to correlate electronic parameters (Hammett σ) or logP values with observed IC values .
- ADMET prediction : SwissADME or pkCSM to optimize solubility (logS), permeability (Caco-2), and metabolic stability .
How can synthetic impurities or byproducts be systematically identified?
Q. Advanced Research Focus
- Tandem MS/MS : Fragmentation patterns to distinguish regioisomers (e.g., substitution at thiophene C-4 vs. C-5) .
- 2D NMR : - HSQC/HMBC to assign ambiguous proton environments caused by steric hindrance .
- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
What strategies mitigate solubility challenges in formulation studies?
Q. Basic Research Focus
- Co-solvent systems : Ethanol/PEG 400 mixtures to enhance aqueous solubility .
- Salt formation : React with HCl or sodium hydroxide to generate ionizable derivatives .
- Nanoparticle encapsulation : PLGA or liposomal carriers for sustained release in pharmacokinetic studies .
How are stability issues under varying pH conditions addressed?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
